

# physical and chemical characteristics of 4-(chloromethyl)-N,N-dimethylbenzamide

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## Compound of Interest

Compound Name: 4-(chloromethyl)-N,N-dimethylBenzamide

Cat. No.: B2354992

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An In-depth Technical Guide to **4-(chloromethyl)-N,N-dimethylbenzamide**: Properties, Synthesis, and Applications

## Introduction

**4-(chloromethyl)-N,N-dimethylbenzamide** is a substituted aromatic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its bifunctional nature, featuring a reactive benzylic chloride group and a stable N,N-dimethylbenzamide moiety, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed spectroscopic analysis, a validated synthesis protocol, and its applications, particularly in the context of drug discovery and development.

## Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is the cornerstone of its effective and safe use in a laboratory setting. The key identifiers and physicochemical properties of **4-(chloromethyl)-N,N-dimethylbenzamide** are summarized below.

Property	Value	Source(s)
IUPAC Name	4-(chloromethyl)-N,N-dimethylbenzamide	
CAS Number	2876-73-5	
Chemical Formula	C10H12ClNO	
Molecular Weight	197.66 g/mol	
Appearance	White to off-white crystalline powder or solid	
Melting Point	79-83 °C	
Boiling Point	155-160 °C at 2 mmHg	
Solubility	Soluble in dichloromethane and ethyl acetate.	
Density	1.159 g/cm <sup>3</sup> (predicted)	

## Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of **4-(chloromethyl)-N,N-dimethylbenzamide**. The key spectral features are detailed below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule.
  - A singlet around 4.6 ppm is characteristic of the two protons of the chloromethyl group (-CH<sub>2</sub>Cl). The chemical shift is downfield due to the deshielding effect of the adjacent chlorine atom and the benzene ring.
  - The aromatic protons on the benzene ring typically appear as two doublets in the region of 7.3-7.5 ppm, characteristic of a 1,4-disubstituted (para) benzene ring.

- A broad singlet or two distinct singlets around 3.0-3.1 ppm correspond to the six protons of the two methyl groups on the amide nitrogen ( $-\text{N}(\text{CH}_3)_2$ ). The restricted rotation around the C-N amide bond can sometimes lead to two separate signals for these methyl groups.
- $^{13}\text{C}$  NMR (Carbon NMR): The carbon NMR spectrum provides information about the carbon skeleton.
  - The carbon of the chloromethyl group ( $-\text{CH}_2\text{Cl}$ ) typically resonates around 45-46 ppm.
  - The carbons of the N,N-dimethyl groups appear around 35-40 ppm.
  - The aromatic carbons show signals in the range of 127-140 ppm.
  - The carbonyl carbon ( $\text{C}=\text{O}$ ) of the amide group gives a characteristic signal further downfield, typically around 170 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

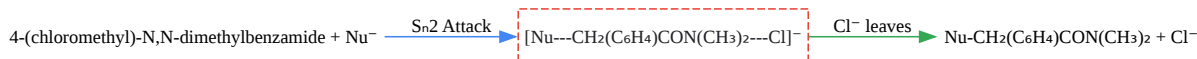
- A strong absorption band around  $1630\text{-}1650\text{ cm}^{-1}$  is indicative of the  $\text{C}=\text{O}$  stretching vibration of the tertiary amide group.
- C-H stretching vibrations of the aromatic ring and methyl groups are observed around  $2900\text{-}3100\text{ cm}^{-1}$ .
- The C-Cl stretching vibration can be observed in the fingerprint region, typically around  $650\text{-}800\text{ cm}^{-1}$ .

## Chemical Reactivity and Stability

The synthetic utility of **4-(chloromethyl)-N,N-dimethylbenzamide** stems primarily from the reactivity of the benzylic chloride group. This group is an excellent electrophile, making the compound susceptible to nucleophilic substitution reactions.

The primary mechanism of reaction is the  $\text{S}_\text{N}2$  (Substitution Nucleophilic Bimolecular) reaction. In this process, a nucleophile attacks the carbon atom of the chloromethyl group, displacing the

chloride ion (a good leaving group). This reaction is widely used to introduce the N,N-dimethylbenzamide-4-ylmethyl moiety into various molecules.



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Caption: S<sub>N</sub>2 reaction mechanism of **4-(chloromethyl)-N,N-dimethylbenzamide**.

Stability and Storage: **4-(chloromethyl)-N,N-dimethylbenzamide** is sensitive to moisture, which can cause hydrolysis of the chloromethyl group to the corresponding alcohol. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.

## Synthesis and Purification Protocol

A common and reliable method for the preparation of **4-(chloromethyl)-N,N-dimethylbenzamide** is the chloromethylation of N,N-dimethylbenzamide.

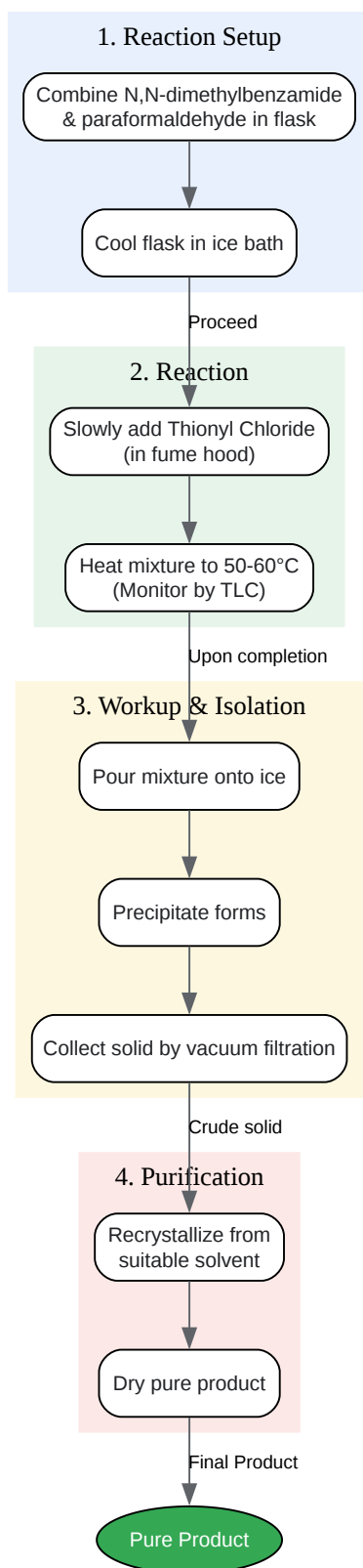
Reaction Scheme: N,N-dimethylbenzamide reacts with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride (often generated in situ from thionyl chloride or other reagents) to yield the desired product.

## Step-by-Step Experimental Workflow

The following protocol is a representative example and should be performed by trained personnel with appropriate safety precautions.

- Reaction Setup:
  - In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add N,N-dimethylbenzamide and paraformaldehyde.
  - Place the flask in an ice bath to maintain a low temperature.
- Reagent Addition:

- Slowly add thionyl chloride ( $\text{SOCl}_2$ ) dropwise to the stirred mixture. This reaction is exothermic and releases HCl and  $\text{SO}_2$  gas, so it must be performed in a well-ventilated fume hood.
- Reaction:
  - After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
  - Heat the reaction mixture to 50-60 °C and maintain for several hours until the reaction is complete (monitored by TLC).
- Workup:
  - Cool the mixture to room temperature and then pour it carefully onto crushed ice.
  - The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
- Purification:
  - The crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure **4-(chloromethyl)-N,N-dimethylbenzamide** as a white crystalline solid.



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Caption: Workflow for the synthesis of **4-(chloromethyl)-N,N-dimethylbenzamide**.

## Applications in Drug Discovery

**4-(chloromethyl)-N,N-dimethylbenzamide** serves as a key intermediate in the synthesis of various pharmaceutically active compounds. The benzamide moiety is a common structural feature in many drugs, and the reactive chloromethyl group allows for its facile incorporation into target molecules.

- **Linker Chemistry:** It can be used as a linker to attach the benzamide pharmacophore to other molecules of interest, such as proteins or other small molecules.
- **Synthesis of Enzyme Inhibitors:** It has been used in the development of inhibitors for various enzymes. For instance, derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and a target for cancer therapy. The N,N-dimethylbenzamide core mimics the nicotinamide portion of the NAD<sup>+</sup> cofactor that binds to PARP.
- **Scaffold for Library Synthesis:** Due to its straightforward reactivity, it is an attractive starting material for the creation of compound libraries for high-throughput screening in drug discovery campaigns.

## Safety and Handling

**4-(chloromethyl)-N,N-dimethylbenzamide** is a hazardous chemical and must be handled with appropriate precautions.

- **Hazards:** It is harmful if swallowed and causes skin irritation and serious eye damage. It is also a lachrymator (a substance that irritates the eyes and causes tears).
- **Personal Protective Equipment (PPE):** Always handle this compound inside a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.
- **First Aid:**
  - In case of skin contact: Immediately wash with plenty of soap and water.

- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
- If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

## References

- PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 301428, **4-(Chloromethyl)-N,N-dimethylbenzamide**. [cited 2026 Jan 07].
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